Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5S/c1-3-29-22(28)18-15-9-8-12(2)10-16(15)30-19(18)23-17(25)11-24-20(26)13-6-4-5-7-14(13)21(24)27/h4-7,12H,3,8-11H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPVFWITDZMGQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of isoindoline-1,3-dione, a class of compounds that have been studied for their potential use in diverse fields such as pharmaceutical synthesis. .
Mode of Action
Isoindoline-1,3-dione derivatives are known to exhibit diverse chemical reactivity, suggesting that this compound may interact with its targets in a variety of ways.
Biochemical Pathways
Isoindoline-1,3-dione derivatives have been noted for their potential applications in various fields, suggesting that they may impact a range of biochemical pathways
Pharmacokinetics
The compound’s molecular weight is 233.22, which may influence its absorption and distribution.
Result of Action
Given the diverse reactivity of isoindoline-1,3-dione derivatives, this compound may have a range of potential effects at the molecular and cellular level.
Biological Activity
Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial and analgesic properties, along with relevant research findings and case studies.
- Molecular Formula : C22H22N2O5S
- Molecular Weight : 426.49 g/mol
- CAS Number : 391866-88-9
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of compounds related to the tetrahydrobenzo[b]thiophene scaffold. In particular, derivatives of this structure have shown promising activity against various bacterial strains.
In Vitro Studies
A study evaluated a series of tetrahydrobenzothiophene derivatives for their antibacterial efficacy against common pathogens:
| Bacterial Strain | MIC (μM) |
|---|---|
| E. coli | 0.64 – 19.92 |
| P. aeruginosa | 0.72 – 45.30 |
| Salmonella | 0.54 – 90.58 |
| S. aureus | 1.11 – 99.92 |
Among the compounds tested, one derivative exhibited an MIC of 1.11 μM against E. coli and 1.00 μM against P. aeruginosa , indicating strong antibacterial properties .
The precise mechanism of action for this compound remains to be fully elucidated; however, isoindoline derivatives are known for their diverse chemical reactivity and potential to disrupt bacterial cell wall synthesis or function .
Analgesic Activity
The analgesic properties of related compounds have also been investigated using models such as the "hot plate" test in mice.
Case Study Findings
In a study assessing the analgesic effects of various tetrahydrobenzo[b]thiophene derivatives:
- Compounds demonstrated significant pain relief compared to standard analgesics like metamizole.
- The tested compounds exhibited dose-dependent analgesic effects.
The results indicated that certain derivatives possess analgesic activity that may surpass existing treatments .
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity:
Recent studies have highlighted the compound's potential as an antitumor agent. It has shown significant inhibitory effects against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 μM. The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells, particularly in MCF-7 breast cancer cells.
Antimicrobial Properties:
Research indicates that derivatives of this compound exhibit antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antibiotics .
Enzyme Inhibition:
The compound has been studied for its ability to inhibit specific enzymes involved in cancer metabolism. For instance, it may inhibit dihydrofolate reductase (DHFR), essential for DNA synthesis in rapidly dividing cells.
Synthetic Organic Chemistry Applications
Building Block for Complex Molecules:
The presence of ester and cyclic imide functionalities makes Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate a valuable intermediate for synthesizing more complex organic compounds. Its reactive groups can participate in various chemical reactions such as condensation and nucleophilic substitution.
Potential for New Drug Development:
Due to its structural similarity to known bioactive compounds like phthalimide derivatives, this compound could serve as a starting material for developing novel drug candidates with therapeutic applications .
Case Study 1: Antitumor Efficacy
A study investigated the antitumor properties of this compound against various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation by inducing apoptosis and causing cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity Assessment
Another research effort focused on evaluating the antimicrobial properties of this compound's derivatives. The study employed several bacterial strains to determine MIC values and found that certain derivatives exhibited potent antibacterial effects comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
